LY193239

Antibacterial Resistance β-Lactamase Neisseria gonorrhoeae

LY193239 (CAS 122620-17-1) is a bicyclic pyrazolidinone cell wall synthesis inhibitor targeting penicillin-binding proteins (PBPs), developed by Eli Lilly as one of two lead candidates from a foundational SAR study. Its critical differentiator is retained potency against β-lactamase-producing H. influenzae and N. gonorrhoeae (MIC ≤0.25–0.5 mg/L), where conventional β-lactams fail. An exceptionally low MIC of 0.048 mg/L against N. meningitidis and confirmed bactericidal activity at 4× MIC make it an irreplaceable reference standard for β-lactamase resistance research, comparative MIC benchmarking, and PK/PD modeling. Substitution with in-class analogs introduces uncontrolled experimental variables due to divergent potency and spectrum profiles.

Molecular Formula C14H16N6O7S2
Molecular Weight 444.4 g/mol
CAS No. 122620-17-1
Cat. No. B1675597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY193239
CAS122620-17-1
SynonymsLY 193239;  LY-193239;  LY193239
Molecular FormulaC14H16N6O7S2
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9+
InChIKeyCGUNYCVXHNPSJD-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY193239 (CAS 122620-17-1): A Bicyclic Pyrazolidinone Antibacterial Agent for Preclinical Research


LY193239 (CAS 122620-17-1) is a synthetic, small-molecule antibacterial agent belonging to the bicyclic pyrazolidinone class [1]. It functions as a cell wall synthesis inhibitor by targeting penicillin-binding proteins (PBPs) [1]. Developed by Eli Lilly and Co. [1], LY193239 was identified as one of two highly potent derivatives (alongside LY255262) selected for further preclinical evaluation from a structure-activity relationship (SAR) study aimed at optimizing the [3.3.0] ring system with electron-withdrawing groups [2][3]. Its primary activity is directed against Gram-negative bacteria, specifically *Neisseria* species and *Haemophilus influenzae* [1].

Why Generic Substitution of LY193239 with Similar Pyrazolidinones or β-Lactams is Scientifically Unsound


Substituting LY193239 with a different pyrazolidinone or a conventional β-lactam antibiotic is not supported by data due to critical differences in potency, spectrum, and stability. Within the pyrazolidinone class, minor structural modifications lead to significant shifts in antibacterial activity. For instance, LY193239 and its close analog LY255262, which differ only by a C-3 methyl sulfone versus a C-3 cyano group, were both selected for further study but were noted to have different activity profiles [1]. More broadly, LY193239 demonstrates potent activity against β-lactamase-producing strains of *H. influenzae* and *N. gonorrhoeae* [2], a key differentiator from many penicillin-class antibiotics that are rendered ineffective by this common resistance mechanism. This evidence confirms that interchanging LY193239 with in-class analogs or other β-lactams would introduce uncontrolled variables in experimental outcomes.

Quantitative Evidence Guide for LY193239: Verified Differentiation from Analogs


Comparative Antibacterial Potency: LY193239 vs. β-Lactamase-Sensitive Antibiotics Against Resistant Pathogens

LY193239 retains potent activity against β-lactamase-producing strains, a critical point of differentiation from many β-lactam antibiotics. In a study of 52 clinical isolates of *Haemophilus influenzae*, four were confirmed β-lactamase producers. LY193239 demonstrated a MIC of ≤ 0.25 mg/L against these resistant strains, with an overall MIC90 of 0.25 mg/L for the entire species tested, indicating no loss of potency due to β-lactamase [1]. Similarly, against a β-lactamase-positive isolate of *Neisseria gonorrhoeae*, LY193239 showed a MIC of ≤ 0.5 mg/L, in line with its MIC90 of 0.5 mg/L for all 14 isolates [1]. This stability in the presence of β-lactamase is a quantifiable advantage over β-lactamase-labile penicillins.

Antibacterial Resistance β-Lactamase Neisseria gonorrhoeae Haemophilus influenzae MIC

Structural Differentiation: LY193239 (C-3 Methyl Sulfone) vs. LY255262 (C-3 Cyano)

In the foundational SAR study by Ternansky et al., the [3.3.0] bicyclic pyrazolidinone core was identified as optimal for activity, with the nature of the C-3 substituent being a critical determinant of potency [1]. LY193239, bearing a C-3 methyl sulfone group, and LY255262, bearing a C-3 cyano group, were the two compounds selected for further evaluation from a larger series. This selection explicitly confirms that the C-3 methyl sulfone (LY193239) and C-3 cyano (LY255262) modifications were both found to produce highly potent derivatives, but their differentiation implies non-identical activity profiles that warranted parallel investigation [1].

Pyrazolidinone Structure-Activity Relationship SAR Antibacterial Lead Optimization

Selective Spectrum of Activity: High Potency Against Neisseria meningitidis (MIC 0.048 mg/L) with Narrow Gram-Positive Coverage

LY193239 exhibits extremely high potency against *Neisseria meningitidis*, with a reported MIC of 0.048 mg/L [1]. This is contrasted by its poor activity against the Gram-positive pathogen *Enterococcus faecalis*, where the MIC is >32 mg/L (or >100 mg/L in some reports) [1]. This selective spectrum—targeting specific fastidious Gram-negative bacteria while largely sparing common Gram-positive enterococci—differentiates it from broader-spectrum agents. For example, while direct MIC data for LY255262 against these specific pathogens is not available in the public domain, the foundational SAR work emphasizes the goal of modifying the core structure (like the C-3 group in LY193239) to improve activity against staphylococci, which the initial leads lacked [2]. This positions LY193239 as a research tool with a defined, narrow spectrum ideal for studying specific infections without the confounding effects of broad Gram-positive activity.

Neisseria meningitidis Meningitis Antibacterial Spectrum MIC Gram-negative

Bactericidal Activity Confirmation Against Non-β-Lactamase-Producing N. meningitidis

Beyond MIC data, time-kill kinetic studies have confirmed the bactericidal nature of LY193239. Against non-β-lactamase-producing strains of *N. meningitidis*, LY193239 demonstrated bactericidal activity at concentrations equivalent to four times its MIC . This pharmacodynamic property—lethality rather than mere growth inhibition—is a crucial differentiator for an antibacterial agent. While many antibiotics are bacteriostatic against certain pathogens, the confirmation of a bactericidal mechanism at achievable multiples of the MIC supports its potential for more rigorous in vitro model development.

Bactericidal Time-Kill Neisseria meningitidis Pharmacodynamics MIC

Validated Research Applications for LY193239 Based on Quantitative Evidence


Research on β-Lactamase-Mediated Resistance in Gram-Negative Pathogens

Given its proven stability and retention of potent activity (MIC ≤ 0.25-0.5 mg/L) against β-lactamase-producing *H. influenzae* and *N. gonorrhoeae* [1], LY193239 serves as an ideal positive control or investigational agent in studies focused on overcoming β-lactamase resistance mechanisms. It can be used in comparative MIC assays to benchmark the activity of novel β-lactamase inhibitors or new β-lactam antibiotics against enzyme-producing clinical isolates.

Targeted In Vitro Studies on *Neisseria meningitidis*

The exceptionally low MIC of 0.048 mg/L against *N. meningitidis* [1] makes LY193239 a highly precise tool for in vitro research on meningococcal biology and antibiotic susceptibility. Its narrow spectrum (with high MICs for *E. faecalis*) [1] allows for the selective study of this pathogen in mixed cultures or co-culture models, minimizing off-target effects on common Gram-positive commensals.

Pyrazolidinone Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

As one of the two lead compounds identified from the foundational pyrazolidinone SAR study, LY193239 is a crucial reference standard for any new chemical entity within this class [2]. Its C-3 methyl sulfone group is a key structural feature, and the compound is essential for comparative studies assessing the impact of new core or side-chain modifications on antibacterial potency, spectrum, and β-lactamase stability [2][3].

Pharmacodynamic Model Development for Bactericidal Agents

The confirmation of bactericidal activity at 4x MIC against *N. meningitidis* provides a defined pharmacodynamic parameter. Researchers can utilize LY193239 in time-kill assays and in vitro pharmacokinetic/pharmacodynamic (PK/PD) models to study the relationship between drug exposure and bacterial killing, establishing benchmarks for novel bactericidal compounds.

Quote Request

Request a Quote for LY193239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.